3-(2-Methylfuran-3-yl)-2-(methylthio)benzofuran
CAS No.: 88674-03-7
Cat. No.: VC17272428
Molecular Formula: C14H12O2S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88674-03-7 |
|---|---|
| Molecular Formula | C14H12O2S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 3-(2-methylfuran-3-yl)-2-methylsulfanyl-1-benzofuran |
| Standard InChI | InChI=1S/C14H12O2S/c1-9-10(7-8-15-9)13-11-5-3-4-6-12(11)16-14(13)17-2/h3-8H,1-2H3 |
| Standard InChI Key | CYVOURPMPHVVMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CO1)C2=C(OC3=CC=CC=C32)SC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(2-methylfuran-3-yl)-2-(methylsulfanyl)-1-benzofuran, reflects its fused bicyclic structure. The benzofuran core (C₉H₆O) is functionalized with:
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A 2-methylfuran-3-yl group at position 3, introducing a second oxygen-containing heterocycle.
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A methylthio (-SMe) group at position 2, contributing sulfur-based reactivity.
The canonical SMILES string CC1=C(C=CO1)C2=C(OC3=CC=CC=C32)SC encodes this arrangement, while the InChIKey CYVOURPMPHVVMS-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 244.31 g/mol |
| Molecular Formula | C₁₄H₁₂O₂S |
| XLogP3 (Predicted) | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 52.5 Ų |
The compound’s moderate lipophilicity (XLogP3 = 4.2) suggests adequate membrane permeability, a desirable trait for bioactive molecules.
Synthesis and Manufacturing Strategies
Established Synthetic Routes
While no direct synthesis protocol for 3-(2-methylfuran-3-yl)-2-(methylthio)benzofuran is publicly documented, analogous methods for benzofuran derivatives provide actionable insights:
Transition Metal-Catalyzed Coupling
Nickel-catalyzed C–H arylation, as demonstrated for benzothiophenes , could be adapted. A hypothetical pathway involves:
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Substrate Preparation: 2-(methylthio)benzofuran synthesized via alkylation of 2-mercaptobenzofuran with methyl iodide.
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Cross-Coupling: Nickel-catalyzed coupling with 2-methylfuran-3-ylboronic acid under ligand-assisted conditions (e.g., bipyridine) .
This approach mirrors the regioselective arylation of benzothiophenes using Ni(bpy)Cl₂ and LiHMDS, achieving yields >80% in dioxane .
Nucleophilic Substitution
The patent CN1141296A describes methylthio group installation via reaction of furanthiols with dimethyl sulfate in basic aqueous conditions. Applied to this compound, the steps would involve:
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Thiolation: Introduction of the thiol group at position 2 of benzofuran.
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Methylation: Treatment with dimethyl sulfate (Me₂SO₄) in NaOH(aq) at −10°C to reflux .
Biological Activity and Mechanistic Insights
Antiviral Activity via STING Agonism
Recent studies highlight benzofurans as STING (Stimulator of Interferon Genes) agonists, inducing type I interferon (IFN-I) production . Key findings:
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IFN-β Induction: Seven benzofuran derivatives activated IFN-β promoters in HEK293T cells (EC₅₀ = 0.5–5 µM) .
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SARS-CoV-2 Inhibition: Lead compounds reduced viral replication in Calu-3 cells (EC₅₀ = 12–45 nM) .
Mutagenesis studies confirm STING-dependent activity, with docking models suggesting binding to the STING dimer interface . For 3-(2-methylfuran-3-yl)-2-(methylthio)benzofuran, the methylthio group may enhance membrane permeability, potentiating intracellular STING engagement.
Material Science Applications
Organic Electronics
Benzofuran-based compounds are explored for:
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Organic Photovoltaics (OPVs): As electron-donor materials due to extended π-conjugation.
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Electroluminescent Devices: Emissive layers in OLEDs, with λₑₘ ≈ 450–550 nm.
The methylthio substituent in this compound could lower LUMO levels, improving electron injection in n-type semiconductors.
Research Challenges and Future Directions
Mechanistic Elucidation
Critical unanswered questions include:
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STING Binding Affinity: Quantitative measurements (e.g., SPR, ITC) to determine Kd values.
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Metabolic Stability: CYP450-mediated oxidation potential of the methylthio group.
Synthetic Optimization
Priorities include:
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Catalyst Screening: Identifying earth-abundant catalysts (e.g., Fe, Cu) for greener synthesis.
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Stereoselective Methods: Enantioselective routes for chiral benzofuran derivatives.
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